3-Methyl-2-oxobutanoyl chloride

Description

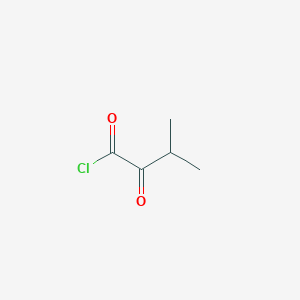

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-oxobutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c1-3(2)4(7)5(6)8/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQRRRYYSFQKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis Methodologies for 3 Methyl 2 Oxobutanoyl Chloride and Its Structural Analogues

Conventional Laboratory-Scale and Preparative Routes

Traditional methods for synthesizing 3-methyl-2-oxobutanoyl chloride and similar α-keto acid chlorides primarily rely on the conversion of the corresponding carboxylic acids using various chlorinating agents.

Acyl Chloride Formation from Corresponding Carboxylic Acids (e.g., 3-Methyl-2-oxobutanoic Acid)

The most direct and common approach for preparing this compound is through the chlorination of its parent carboxylic acid, 3-methyl-2-oxobutanoic acid. nih.gov This transformation replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, yielding the more reactive acyl chloride. libretexts.org

Several chlorinating agents are employed for the synthesis of acyl chlorides from carboxylic acids. libretexts.org However, the preparation of α-keto acid chlorides can be challenging, as many conventional reagents prove unsatisfactory. orgsyn.org

For instance, the reaction of pyruvic acid with phosphorus halides does not yield the desired pyruvoyl chloride. orgsyn.org Similarly, using phosgene (B1210022) or oxalyl chloride can result in low yields. orgsyn.org A particularly effective reagent for this class of compounds is α,α-dichloromethyl methyl ether. orgsyn.org This method has been successfully applied to the preparation of this compound, albeit with a reported yield of 10%. orgsyn.org

Other common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride. wikipedia.org Thionyl chloride is widely used in laboratory settings for converting carboxylic acids to acyl chlorides. wikipedia.orglibretexts.org The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify the purification process. youtube.com Oxalyl chloride is another option, often considered a milder reagent, though it is more expensive than thionyl chloride. wikipedia.org

Table 1: Comparison of Chlorinating Reagents for α-Keto Acid Synthesis

| Reagent | Parent Acid Example | Product | Reported Yield | Reference |

| α,α-Dichloromethyl methyl ether | 3-Methyl-2-oxobutanoic acid | This compound | 10% | orgsyn.org |

| α,α-Dichloromethyl methyl ether | Pyruvic acid | Pyruvoyl chloride | 44-50% | orgsyn.org |

| α,α-Dichloromethyl methyl ether | 2-Oxobutanoic acid | 2-Oxobutanoyl chloride | 32% | orgsyn.org |

| Thionyl chloride (SOCl₂) | General Carboxylic Acid | Acyl Chloride | General Method | wikipedia.orglibretexts.org |

| Oxalyl chloride | General Carboxylic Acid | Acyl Chloride | General Method | wikipedia.org |

The mechanism of acyl chloride formation depends on the specific chlorinating reagent used.

With Thionyl Chloride (SOCl₂): The reaction begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. libretexts.orgjove.com This forms an unstable intermediate, a chlorosulfite. libretexts.org A chloride ion is eliminated and then acts as a nucleophile, attacking the carbonyl carbon of the intermediate. libretexts.org This leads to a tetrahedral intermediate that collapses, releasing the final acyl chloride product along with sulfur dioxide and hydrogen chloride gas. youtube.comjove.com

With Oxalyl Chloride: The reaction is often catalyzed by dimethylformamide (DMF). DMF first reacts with oxalyl chloride to form an iminium intermediate (Vilsmeier reagent). wikipedia.org This reactive species is then attacked by the carboxylic acid, forming a mixed imino-anhydride. This intermediate readily undergoes nucleophilic attack by a chloride ion, yielding the desired acyl chloride and regenerating the DMF catalyst. wikipedia.org

Preparation of Related α-Keto Acid Chlorides (e.g., 3-oxobutanoyl chloride, pyruvoyl chloride)

The synthesis of structural analogues of this compound follows similar principles.

Pyruvoyl chloride (2-oxopropanoyl chloride): This compound can be synthesized from pyruvic acid. orgsyn.org As mentioned, while some common reagents are ineffective, the use of α,α-dichloromethyl methyl ether provides a viable route with yields between 44-50%. orgsyn.org The procedure involves the slow addition of the chlorinating agent to pyruvic acid at room temperature, followed by distillation to isolate the product. orgsyn.org

3-Oxobutanoyl chloride (Acetoacetyl chloride): This α-keto acid chloride is a valuable reagent used to introduce the acetoacetyl group into molecules. dyestuffintermediates.comnih.gov It is prepared from its corresponding carboxylic acid, 3-oxobutanoic acid, using standard chlorinating agents.

Green Chemistry Principles Applied to Synthesis of this compound

Increasing environmental concerns have prompted research into more sustainable methods for chemical synthesis, including the preparation of acyl chlorides.

Advancements in Sustainable Synthetic Pathways

The development of green synthetic routes aims to reduce the use of hazardous reagents and minimize waste. Conventional methods for acyl chloride synthesis often rely on corrosive and hazardous chlorinating agents like thionyl chloride and phosgene. acs.org

One innovative approach involves using α-keto acids themselves as "green acylating agents." acs.orgnih.gov In these reactions, the α-keto acid can acylate a substrate while releasing only carbon dioxide (CO₂) as a byproduct, which is a significant improvement over traditional methods that generate corrosive waste like HCl. acs.orgnih.gov

Another advanced strategy is the electrochemical synthesis of acyl chlorides. acs.org Research has demonstrated a method for generating acyl chlorides from trichloromethyl compounds through an oxygen reduction reaction (ORR)-coupled electrochemical dechlorination process. acs.org This approach avoids the use of conventional, hazardous chlorinating reagents entirely. acs.org While this specific method was demonstrated for aromatic ester synthesis, the underlying principle of forming the acyl chloride via an electrochemical pathway represents a promising direction for greener chemical production. acs.org

Evaluation of Atom Economy and Carbon Efficiency

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. sheldon.nlmygreenlab.org Carbon efficiency, a related metric, specifically tracks the percentage of carbon from the reactants that ends up in the product. mygreenlab.org For the synthesis of acyl chlorides like this compound, the choice of chlorinating agent significantly impacts these values. For instance, using oxalyl chloride can be advantageous as the byproducts, carbon monoxide and carbon dioxide, are gaseous and easily removed. mygreenlab.org

The table below illustrates a hypothetical comparison of different synthetic routes to an acyl chloride, highlighting the differences in these efficiency metrics.

| Synthesis Route | Chlorinating Agent | Theoretical Atom Economy (%) | Theoretical Carbon Efficiency (%) |

| Route A | Thionyl Chloride (SOCl₂) | Lower | Lower |

| Route B | Oxalyl Chloride ((COCl)₂) | Higher | Higher |

| Route C | Phosphorus Pentachloride (PCl₅) | Lower | Lower |

This table is for illustrative purposes and actual values would depend on the specific reactants and reaction conditions.

Minimization of Environmental Factor (E-factor)

The Environmental Factor (E-factor) provides a more comprehensive measure of the environmental impact of a chemical process by calculating the mass ratio of waste to the desired product. sheldon.nllibretexts.org An ideal E-factor is zero, signifying no waste generation. sheldon.nl In the synthesis of this compound, minimizing the E-factor involves careful selection of reagents, solvents, and reaction conditions to reduce byproducts and waste streams. dntb.gov.uarsc.org The inclusion of solvent losses and reagent-related waste in the E-factor calculation provides a realistic assessment of a process's greenness. sheldon.nl

Novel Catalytic Systems (e.g., Phase Transfer Catalysis) for Enhanced Sustainability

Phase transfer catalysis (PTC) offers a sustainable approach to synthesizing compounds like this compound. tandfonline.com This technique facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase) by using a catalyst to transport one reactant across the phase boundary. youtube.comyoutube.com This can eliminate the need for harsh solvents, reduce reaction times, and improve yields, thereby contributing to a more sustainable process. For example, quaternary ammonium (B1175870) salts can act as phase transfer catalysts, enabling the reaction of a water-soluble nucleophile with an organic-soluble acyl chloride. tandfonline.comyoutube.com

Continuous-Flow Synthesis Methodologies for Process Intensification and Safety

Continuous-flow synthesis has emerged as a powerful tool for the safe and efficient production of reactive intermediates like acyl chlorides. researchgate.netnih.govjustia.com This methodology involves pumping reactants through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. rsc.orgrsc.org The high surface-area-to-volume ratio in these systems enhances heat transfer, leading to improved safety and higher yields. rsc.org For the synthesis of this compound, a continuous-flow setup can enable on-demand production, minimizing the risks associated with storing this reactive compound. researchgate.net

A comparative overview of batch versus continuous-flow synthesis for acyl chlorides is presented below.

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety due to small reactor volumes and better heat dissipation. researchgate.net |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. rsc.org |

| Scalability | Can be challenging to scale up safely. | More straightforward to scale by running the system for longer or in parallel. rsc.org |

| Yield & Purity | May be lower due to side reactions. | Often higher yields and purity due to better control. nih.gov |

Exploration of Solvent-Free and Microwave-Assisted Reaction Conditions

To further enhance the sustainability of synthesizing this compound, solvent-free and microwave-assisted reaction conditions are being explored.

Solvent-free reactions, as the name suggests, are conducted without a solvent, which significantly reduces waste and environmental impact. cem.comyoutube.com These reactions can be facilitated by grinding the reactants together or by using a minimal amount of a recyclable catalyst.

Microwave-assisted synthesis utilizes microwave radiation to heat the reaction mixture directly and efficiently. youtube.comtandfonline.com This often leads to dramatically reduced reaction times, increased yields, and cleaner products compared to conventional heating methods. nih.gov The combination of solvent-free conditions with microwave irradiation presents a particularly green and efficient route for the synthesis of acyl chlorides. cem.com

Synthesis of Halogenated Derivatives (e.g., 3-Bromo-3-methyl-2-oxobutanoyl chloride)

The synthesis of halogenated derivatives, such as 3-bromo-3-methyl-2-oxobutanoyl chloride, expands the synthetic utility of the parent compound. The introduction of a halogen atom provides a reactive handle for further functionalization. The synthesis of such derivatives often involves the reaction of the corresponding α-haloketone with a suitable chlorinating agent. For instance, 3-bromo-3-methyl-2-butanone (B1330662) can be prepared and subsequently converted to the desired acyl chloride. It is important to note that the synthesis and handling of such compounds require care due to their potential lachrymatory and irritant properties. orgsyn.org

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 2 Oxobutanoyl Chloride

Fundamental Reaction Pathways and Transformations

The dual functionality of 3-methyl-2-oxobutanoyl chloride allows for a range of chemical transformations. The high electrophilicity of the acyl chloride carbon atom makes it a prime target for nucleophiles, while the α-proton on the ketone side allows for the generation of enolates, opening pathways to stereoselective functionalization.

The most fundamental reaction pathway for this compound is nucleophilic acyl substitution. scribd.comslideserve.com As an acyl chloride, it is highly reactive towards nucleophiles, more so than corresponding esters or amides. scribd.com The general mechanism involves the addition of a nucleophile to the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. slideserve.com This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to yield the acylated product. slideserve.com

This reaction proceeds readily with a wide range of nucleophiles. For instance, it reacts with:

Water to hydrolyze into 3-methyl-2-oxobutanoic acid and hydrochloric acid.

Alcohols to form esters.

Amines to form amides.

Carboxylate anions to form acid anhydrides. scribd.comslideserve.com

The presence of the adjacent isopropyl group can introduce steric hindrance, which may affect reaction rates compared to less substituted α-keto acyl chlorides like 2-oxobutanoyl chloride. This steric bulk can make the approach of a nucleophile to the carbonyl carbon more difficult, potentially requiring more forcing reaction conditions or leading to lower yields.

Table 1: Scope of Nucleophilic Acyl Substitution with this compound

| Nucleophile (Nu-H) | Product Type | General Product Structure |

|---|---|---|

| Water (H₂O) | Carboxylic Acid | CC(C)C(=O)C(=O)OH |

| Alcohol (R-OH) | Ester | CC(C)C(=O)C(=O)OR |

| Amine (R-NH₂) | Amide | CC(C)C(=O)C(=O)NHR |

The ketone carbonyl group in this compound allows for the application of enolate chemistry. The hydrogen atom on the carbon adjacent to this ketone (the α-carbon) is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups and can be removed by a suitable base to form an enolate. quimicaorganica.orglibretexts.org This enolate is a potent nucleophile and can react with various electrophiles, enabling functionalization at the α-position. masterorganicchemistry.com

The formation of the enolate must be performed under anhydrous conditions using strong, non-nucleophilic bases like lithium diisopropylamide (LDA) to ensure complete and irreversible deprotonation, preventing side reactions with the highly reactive acyl chloride group. libretexts.orgyoutube.com

Once formed, the enolate of this compound can, in principle, undergo α-alkylation by reacting with electrophiles such as alkyl halides. masterorganicchemistry.com In the context of α-keto esters and amides, which share structural similarities, asymmetric α-alkylation has been achieved with high enantioselectivity using phase-transfer catalysts derived from cinchona alkaloids or through metal-catalyzed approaches. rsc.orgrsc.org These methods often rely on creating a chiral environment around the enolate to control the facial selectivity of the incoming electrophile.

For this compound, the stereochemical outcome of such an alkylation would be influenced by the existing stereocenter if the starting material were chiral, or it could be directed by a chiral catalyst. The bulky isopropyl group would play a significant role in directing the approach of the electrophile, potentially leading to high diastereoselectivity in reactions with a chiral enolate or auxiliary.

The α-alkylation of the enolate derived from this compound results in the formation of an all-carbon quaternary stereocenter at the α-position. The construction of such centers is a significant challenge in organic synthesis due to the steric congestion involved. researchgate.netrsc.org Catalytic asymmetric methods have been developed for the α-alkylation of ketones to generate these motifs with high enantioselectivity, often employing nickel or other transition metal catalysts. nih.gov

The reaction involves the nucleophilic attack of the enolate on an electrophile. Due to the already substituted nature of the α-carbon (bearing an isopropyl group), this subsequent alkylation is sterically demanding. However, successful strategies in related systems often use highly reactive electrophiles and carefully designed chiral ligands to overcome this steric barrier and control the stereochemistry. rsc.orgnih.gov The creation of such a sterically hindered center in this compound would represent a powerful transformation, though it remains a synthetic challenge. researchgate.net

Enolate Chemistry and Stereoselective α-Functionalization

Coupling and Acylation Reactions

The acyl chloride functionality is the primary driver for coupling and acylation reactions, serving as a highly reactive acylating agent.

This compound reacts readily with nitrogen-containing nucleophiles like primary and secondary amines. chemguide.co.uk The reaction mechanism is a nucleophilic addition-elimination, where the lone pair on the nitrogen atom attacks the acyl chloride's carbonyl carbon. chemguide.co.uk This is followed by the elimination of a chloride ion and deprotonation of the nitrogen to form a stable N-substituted amide. chemguide.co.uk Due to the basic nature of amines, they will also neutralize the hydrogen chloride byproduct, so typically two equivalents of the amine are used, or one equivalent of the amine and a non-nucleophilic base.

The acylation of amino acids with acyl chlorides is a common method for synthesizing N-acyl amino acids. In this reaction, the nucleophilic amino group of the amino acid attacks the acyl chloride. To prevent unwanted side reactions, such as polymerization or reaction at the carboxylic acid moiety of the amino acid, it is often necessary to protect the amino acid's carboxyl group as an ester (e.g., a methyl ester) before the acylation step. mdpi.comresearchgate.net Alternatively, activating agents can be used that are specific to the carboxyl group of the amino acid for amidation, though direct acylation of the amine with a reactive acyl chloride is also a viable pathway under controlled conditions. organic-chemistry.org

Table 2: Products from Acylation of Nitrogen Nucleophiles

| Reactant | Reaction Conditions | Product |

|---|---|---|

| Primary Amine (R-NH₂) | Excess amine or added base | N-alkyl-3-methyl-2-oxobutanamide |

Strategies for β-Keto Acid Chloride Coupling

The synthesis of more complex molecules from this compound often involves the formation of a new carbon-carbon bond at the acyl chloride position. Several palladium-catalyzed cross-coupling reactions, traditionally used for acyl chlorides, are applicable strategies.

Stille Coupling: The Stille reaction facilitates the coupling of an organotin compound with an organic electrophile. wikipedia.org Acyl chlorides are effective coupling partners for this reaction, reacting with a wide array of organostannane reagents to yield ketones. wikipedia.orglibretexts.org This method is advantageous as the reaction conditions can often tolerate various functional groups. The general mechanism involves the oxidative addition of the acyl chloride to a palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the desired ketone and regenerate the catalyst. libretexts.org The use of additives like lithium chloride can enhance the reaction rate by increasing solvent polarity and stabilizing the transition state. libretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling is another powerful palladium-catalyzed method that joins an organoboron compound with an organic halide or triflate. While less common for acyl chlorides than for aryl halides, methods have been developed for the carbonylation of organoboronic acids using acyl chlorides under anhydrous conditions. illinois.edu These reactions typically employ a palladium(0) catalyst, such as Pd(PPh₃)₄. The scope of electrophiles in Suzuki reactions has been expanded to include chlorides, although they are generally less reactive than bromides or iodides. illinois.edu

The table below summarizes representative conditions for these coupling strategies with general acyl chlorides, which are applicable to this compound.

| Coupling Reaction | Typical Reagents | Catalyst/Conditions | Product Type |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), LiCl (optional) | α,β-Diketone |

| Suzuki Coupling | Organoboronic acid (R-B(OH)₂) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Cs₂CO₃), Anhydrous solvent | α,β-Diketone |

This table presents generalized conditions. Specific substrates may require optimization.

Analysis of Competing Reactions and Selectivity Control

A primary challenge in the use of this compound is controlling the selectivity of nucleophilic attack due to the two electrophilic carbonyl carbons. Strong, highly reactive nucleophiles may attack both the acid chloride and the ketone, leading to a mixture of products and over-addition.

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are highly reactive organometallic compounds that typically add twice to acid chlorides to produce tertiary alcohols. masterorganicchemistry.comwikipedia.org The initial reaction forms a ketone, which is itself reactive towards the Grignard reagent, leading to a second addition. masterorganicchemistry.com In the case of this compound, the situation is more complex. The Grignard reagent can attack the extremely electrophilic acid chloride to form an α,β-diketone. However, this intermediate is highly susceptible to a second attack. Furthermore, the starting material's own ketone group can compete for the Grignard reagent. This lack of selectivity often results in a mixture of products, including tertiary alcohols from double addition. wisc.edu Strategies to moderate Grignard reactivity, such as using additives like bis[2-(N,N-dimethylamino)ethyl] ether, can sometimes prevent the second nucleophilic addition and favor ketone formation, though this is not always successful with highly reactive substrates. wisc.eduorganic-chemistry.org

Reaction with Organocuprates (Gilman Reagents): To achieve selective acylation and avoid competing reactions, less reactive organometallic reagents are employed. Organocuprates, also known as Gilman reagents (R₂CuLi), are significantly less basic and reactive than Grignard reagents. organicchemistrytutor.com Their "softer" nucleophilic character leads them to selectively attack the "softer" and more reactive acyl chloride carbonyl over the "harder" ketone carbonyl. masterorganicchemistry.com This chemoselectivity allows for the clean conversion of an acid chloride to a ketone without the competing side reaction of addition to the ketone product. organicchemistrytutor.comchemistrysteps.com This makes organocuprates the reagents of choice for the controlled synthesis of α,β-diketones from α-keto acid chlorides like this compound. The reaction proceeds via nucleophilic acyl substitution, where the chloride ion is eliminated, and the reaction stops at the ketone stage. organicchemistrytutor.comyoutube.com

The following table contrasts the expected outcomes of reacting this compound with these two classes of organometallic reagents.

| Reagent Type | Reagent Example | Expected Major Product(s) with this compound | Selectivity Control |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Mixture of α,β-diketone and tertiary alcohol (from double addition) | Poor; reagent is too reactive and attacks both carbonyls. masterorganicchemistry.com |

| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | α,β-Diketone (e.g., 3,3-Dimethyl-2,4-pentanedione) | High; selectively acylates at the acid chloride position. organicchemistrytutor.commasterorganicchemistry.com |

Advanced Applications in Complex Organic Synthesis and Material Science

Role as a Key Building Block (Synthon) for Multifunctional Molecules

In the field of organic synthesis, the concept of a "synthon" refers to an idealized fragment of a molecule that assists in planning the synthesis of a target compound. 3-Methyl-2-oxobutanoyl chloride is an effective synthon for introducing the "3-methyl-2-oxobutanoyl" moiety into a larger molecule. This is significant because the resulting structure contains a branched alkyl chain and a 1,2-dicarbonyl system, features that are present in various biologically active molecules and advanced materials.

The acyl chloride function allows for straightforward reactions with nucleophiles such as alcohols, amines, and thiols, forming stable ester, amide, and thioester bonds, respectively. libretexts.org This reaction, known as acylation, is a fundamental transformation in organic chemistry. youtube.com Simultaneously, the ketone group can participate in a different set of reactions, such as condensations, reductions, or additions, allowing for further molecular diversification. This ability to participate in sequential or one-pot multi-component reactions makes it a versatile building block for creating multifunctional molecules with precise structural features. ajrconline.org

Modular Synthesis of Advanced Organic Scaffolds

The modular nature of synthesis using this compound allows for the systematic construction of diverse molecular architectures by combining it with other reactive partners.

Chromenones (or 4H-chromen-4-ones) are a class of heterocyclic compounds widely found in nature and known for their diverse biological activities. rsc.orgresearchgate.net The synthesis of chromenone derivatives can be achieved through various methods, often involving the condensation of a phenol (B47542) with a β-ketoester or a related 1,3-dicarbonyl compound.

By reacting this compound with a suitable nucleophile, such as an alcohol, it can be converted into a β-ketoester. This derivative can then undergo cyclization with a substituted phenol under acidic conditions (e.g., Pechmann or von Pechmann condensation) to yield a chromenone ring. The resulting molecule would feature the 3-methyl-butanoyl group attached to the heterocyclic core, allowing for the creation of novel chromenone-based compounds for potential applications in medicinal chemistry and material science.

The 1,3-dicarbonyl motif, readily accessible from this compound, is a cornerstone for the synthesis of many important nitrogen-containing heterocycles, including pyridines and pyrrolidines. mdpi.comnih.gov

Pyridine (B92270) Architectures: Substituted pyridines are central to pharmaceuticals and agrochemicals. researchgate.net A classic method for their synthesis is the Hantzsch pyridine synthesis, which involves a multi-component reaction between a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia source. mdpi.com A derivative of this compound, such as its corresponding β-ketoamide, can serve as the key dicarbonyl component in a Hantzsch-like reaction to produce highly substituted pyridines bearing the branched side chain. researchgate.net

Pyrrolidine (B122466) Architectures: The pyrrolidine ring is another vital scaffold in bioactive natural products and synthetic drugs. nih.govacs.org The synthesis of N-aryl-substituted pyrrolidines can be achieved through the reductive amination of 1,4-diketones with anilines. nih.gov While this compound is a 1,2-dicarbonyl precursor, it can be used in synthetic sequences that generate 1,4- or 1,5-dicarbonyl compounds. youtube.com These intermediates can then undergo a Paal-Knorr type condensation with a primary amine to form the corresponding substituted pyrrole, which can be subsequently reduced to the pyrrolidine. This modular approach allows for the incorporation of the specific oxobutanoyl side chain into complex pyrrolidine-based structures.

The direct acylation of the amino group in amino acids is a fundamental reaction in peptide chemistry and the development of novel bioactive molecules. nih.gov The highly reactive acyl chloride group of this compound reacts readily with the nucleophilic amino group of an amino acid, such as L-phenylalanine, to form a stable amide bond. This reaction, typically performed under Schotten-Baumann conditions, results in the formation of an N-acylated amino acid derivative. nih.gov

This derivatization introduces the keto-functionalized side chain onto the amino acid backbone, creating a hybrid molecule with potential for further chemical modification or for use in screening for biological activity. Phenylalanine, in particular, is a precursor in plants for the synthesis of a wide range of phenolic compounds via the phenylpropanoid pathway. nih.gov

Table 1: Synthesis of N-(3-Methyl-2-oxobutanoyl)-L-phenylalanine

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | L-Phenylalanine | N-(3-Methyl-2-oxobutanoyl)-L-phenylalanine |

Beyond pyridines, the β-dicarbonyl nature of derivatives made from this compound allows for the synthesis of a wide array of other N-heterocyclic compounds. researchgate.net By reacting the dicarbonyl moiety with different binucleophilic reagents, various ring systems can be constructed.

For example:

Condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine or thiopyrimidine derivatives. rsc.org

Reaction with hydrazine (B178648) derivatives can yield pyrazoles .

Condensation with ethylenediamine (B42938) can afford diazepine derivatives. researchgate.net

This versatility makes this compound a valuable starting point for generating libraries of diverse heterocyclic scaffolds for drug discovery and other applications.

Nucleoside analogues are a cornerstone of antiviral and anticancer therapy. nih.gov Chemical modification of the nucleoside structure, particularly at the hydroxyl groups of the sugar moiety (ribose or deoxyribose), is a common strategy to create prodrugs with improved pharmacological properties. acs.org

Acylation is a key method for these modifications. semanticscholar.org this compound can be used as an acylating agent to selectively or non-selectively esterify the 2', 3', or 5'-hydroxyl groups of a protected or unprotected nucleoside. This conjugation attaches the oxobutanoyl moiety to the sugar part of the nucleoside, which can influence its solubility, cell permeability, and metabolic stability. The development of catalytic methods for regioselective acylation allows for precise modification of specific hydroxyl groups without the need for extensive protection-deprotection steps. acs.org

Utility in Multi-Component Reactions (MCRs) for Complexity Generation

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. Key examples of such reactions include the Passerini and Ugi reactions, which are cornerstones in the rapid generation of molecular diversity and are widely employed in drug discovery and medicinal chemistry. nih.govresearchgate.netnih.gov

Theoretically, the electrophilic nature of the carbonyl group and the acyl chloride in this compound could allow it to participate as a key building block in such reactions. For instance, in a Passerini-type reaction, it could potentially serve as the carbonyl component. researchgate.net Similarly, in a Ugi reaction, it might act as the carbonyl component, leading to the formation of highly functionalized, peptide-like scaffolds. nih.gov

However, a thorough review of existing research indicates a lack of specific documented examples where this compound has been successfully employed in Passerini, Ugi, or other MCRs to generate complex molecular architectures. This absence suggests that while theoretically plausible, its practical utility and reactivity in this context remain to be experimentally validated and reported.

Precursor in the Development of Specialty Chemicals and Materials (e.g., specific vitrimers via vinylogous acyl exchange reactions)

Vitrimers are a class of polymers that exhibit properties of both thermosets and thermoplastics, owing to the presence of dynamic covalent bonds that allow for network rearrangement upon external stimuli like heat. researchgate.netmorressier.com One of the synthetic routes to vitrimers involves vinylogous acyl exchange reactions. acs.org This type of reaction typically involves β-keto esters or similar structures that can undergo dynamic exchange.

Given the α-keto ester-like structure inherent in derivatives of this compound, it is conceivable that it could serve as a precursor for monomers used in the synthesis of specific vitrimers. The reactive acyl chloride handle provides a straightforward point for modification and incorporation into a polymer backbone, while the α-keto functionality could potentially participate in the dynamic exchange processes necessary for vitrimeric behavior.

Despite this theoretical potential, current literature does not provide specific instances of this compound being utilized as a precursor for the development of vitrimers or other specialty polymers through vinylogous acyl exchange reactions. This represents another area where the synthetic utility of this compound is yet to be explored and harnessed.

Spectroscopic and Theoretical Investigations of 3 Methyl 2 Oxobutanoyl Chloride and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of 3-Methyl-2-oxobutanoyl chloride. Each technique offers unique insights into the molecule's atomic and electronic framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H-NMR: In the proton NMR spectrum of this compound, the isopropyl group would give rise to two distinct signals. A doublet for the six equivalent methyl protons (–CH₃) and a septet for the single methine proton (–CH). The integration of these signals would correspond to a 6:1 ratio, respectively.

¹³C-NMR: The carbon-13 NMR spectrum is particularly informative for this compound due to the presence of two carbonyl carbons. The carbon of the acid chloride (–COCl) is expected to resonate at a lower field (further downfield) compared to the ketonic carbonyl carbon (C=O), typically in the range of 170–180 ppm. The carbons of the isopropyl group would also be visible in their characteristic regions.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitive structural assignment. A COSY spectrum would show a correlation between the methine proton and the methyl protons of the isopropyl group, confirming their connectivity. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum. While specific experimental data for this compound is limited, analysis of related structures like 3-methyl-2-oxobutanoic acid, which features extensive 1D and 2D NMR data, provides a strong basis for these expected correlations. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| C1 | Carbonyl (Acid Chloride) | - | ~175 | Singlet |

| C2 | Carbonyl (Ketone) | - | ~195-205 | Singlet |

| C3 | Methine | ~3.0 - 3.5 | ~35-40 | Septet |

| C4, C5 | Methyl | ~1.1 - 1.3 | ~18-20 | Doublet |

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by the stretching vibrations of its two carbonyl groups. A very strong and sharp absorption band is expected around 1800 cm⁻¹ for the C=O stretch of the acyl chloride moiety. This is a highly characteristic frequency. A second, distinct C=O stretching band for the ketone group would appear at a lower wavenumber, typically in the 1700-1725 cm⁻¹ region. Other significant bands include C-H stretching vibrations for the isopropyl group just below 3000 cm⁻¹ and C-H bending vibrations around 1375-1470 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric stretch of the C-C bond in the isopropyl group would likely be more Raman active. The carbonyl stretches are also observable in the Raman spectrum, and their relative intensities can sometimes provide additional structural information. Conformational studies can be performed by analyzing spectral changes at different temperatures, although this is more complex for an acyclic molecule like this one.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride (C=O) | Stretch | ~1800 | Strong, Sharp |

| Ketone (C=O) | Stretch | ~1715 | Strong |

| Isopropyl (C-H) | Stretch | 2870-2970 | Medium |

| Isopropyl (C-H) | Bend | 1375-1470 | Medium-Weak |

| C-Cl | Stretch | 650-850 | Medium |

Mass Spectrometry (MS, HRMS-ESI) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation patterns.

Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can determine the mass of the molecular ion with high precision. For this compound (C₅H₇ClO₂), the calculated exact mass is 134.0134572 Da. nih.gov HRMS-ESI would confirm this mass, thereby verifying the elemental formula.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, providing clues about the molecule's structure. The fragmentation of organophosphate compounds and other complex molecules has been systematically studied to describe pathways specific to their structural class. nih.govnih.gov For this compound, predictable fragmentation pathways would include:

Loss of a chlorine radical (•Cl): This would result in an acylium ion [M-Cl]⁺ at m/z ~99.

Loss of carbon monoxide (CO): Cleavage of the acylium ion could lead to the loss of CO, yielding an isopropyl cation at m/z ~43.

Cleavage of the C-C bond between the two carbonyls.

These fragmentation patterns allow for the systematic characterization of the molecule's connectivity. nih.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Nominal m/z |

| [C₅H₇ClO₂]⁺ | Molecular Ion | 134/136 |

| [C₅H₇O₂]⁺ | [M-Cl]⁺ | 99 |

| [C₄H₇O]⁺ | [M-COCl]⁺ | 71 |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of energy excites electrons from a ground state to a higher energy state.

The key chromophore in this compound is the α-dicarbonyl system (an adjacent ketone and acyl chloride). This system contains non-bonding electrons (n) on the oxygen atoms and pi electrons (π) in the carbonyl double bonds. The most likely electronic transitions to be observed in the UV-Vis spectrum are:

n → π* transitions: These transitions involve the excitation of a non-bonding electron from an oxygen lone pair to an antibonding π* orbital. For α-dicarbonyl compounds, these transitions are typically weak (low molar absorptivity) and occur at longer wavelengths, potentially in the near-UV or even visible region, which can sometimes impart a pale color. libretexts.org

π → π* transitions: These involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. These transitions are generally more intense and occur at shorter wavelengths in the UV region.

The exact wavelengths (λmax) of these absorptions provide information about the electronic structure and conjugation within the molecule. csbsju.edu

Quantum Chemical Calculations and Computational Modeling

Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: DFT can predict the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. This allows for the investigation of different possible conformers and their relative energies.

Predict Vibrational Spectra: The vibrational frequencies and their corresponding intensities can be calculated using DFT. These theoretical spectra can then be compared with experimental FT-IR and Raman spectra to aid in the assignment of complex vibrational modes.

Analyze Electronic Structure: DFT provides detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. For an acyl chloride, the LUMO is expected to be localized on the carbonyl carbon of the acyl chloride group, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. researchgate.net It visually identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. For this compound, the MEP would show significant positive potential around the two carbonyl carbons, confirming them as the primary sites for nucleophilic attack.

Such computational studies, while not replacing experimental work, provide a deeper understanding of the molecule's intrinsic properties and reactivity. researchgate.net

Selection of Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. A commonly used combination for organic molecules is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. rsc.orgresearchgate.netresearchgate.net The B3LYP functional, a hybrid method that incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, has been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries, vibrational frequencies, and other properties. scirp.org The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules. researchgate.netresearchgate.net This level of theory is well-suited for studying systems with potential for hydrogen bonding and other non-covalent interactions. scirp.org For more complex systems or to achieve higher accuracy, other functionals and basis sets might be employed. rsc.org

Conformational Analysis and Energy Minima Determination

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, different spatial arrangements of its atoms, or conformers, can exist due to rotation around single bonds. Theoretical calculations are used to identify the possible conformers and determine their relative energies to find the most stable structures, known as energy minima. researchgate.net By optimizing the geometry of various starting structures, researchers can locate the conformers that correspond to the lowest points on the potential energy surface. researchgate.netmdpi.com The relative energies of these conformers provide insights into their population distribution at a given temperature. Studies on related molecules have shown that the presence of different functional groups can significantly influence the conformational preferences. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. irjweb.comgrowingscience.comajchem-a.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for predicting the chemical stability and reactivity of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more likely to be reactive. utdallas.edu The spatial distribution of the HOMO and LUMO can identify the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks, respectively. For instance, in related carbonyl compounds, the HOMO is often localized on the oxygen atom, while the LUMO is centered on the carbonyl carbon. utdallas.edu

Table 1: Frontier Molecular Orbital Parameters

| Parameter | Description |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Energy difference between the LUMO and HOMO |

Note: The values in this table are illustrative and would be determined through specific DFT calculations for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus attractive to electrophiles. These are often associated with lone pairs on electronegative atoms like oxygen. Blue regions correspond to positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. In the case of this compound, the carbonyl oxygen would be expected to be a region of negative potential, while the carbonyl carbon and the acyl chloride carbon would likely be areas of positive potential. researchgate.net

Calculation of Vibrational Frequencies and Potential Energy Distribution (PED)

Theoretical calculations of vibrational frequencies are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained. nih.gov These calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other limitations of the theoretical model. nist.gov Potential Energy Distribution (PED) analysis is then used to provide a detailed description of each vibrational mode in terms of the contributions from internal coordinates (bond stretches, angle bends, torsions, etc.). nih.gov This allows for a definitive assignment of the observed spectral bands to specific molecular motions. For instance, the characteristic C=O stretching frequency in a molecule like this compound would be identified and its purity as a C=O stretch would be quantified by the PED. umich.edudocumentsdelivered.com

Table 2: Illustrative Vibrational Frequency and PED Data

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | PED Contribution |

| C=O Stretch | Value | Value | >80% C=O stretch |

| C-Cl Stretch | Value | Value | High C-Cl stretch contribution |

| CH₃ Asymmetric Stretch | Value | Value | High CH₃ stretch contribution |

Note: The values in this table are illustrative and require specific computational results.

Theoretical Predictions of Thermodynamic Properties (e.g., enthalpy of formation, Gibbs energy of formation)

Computational chemistry can be used to predict the thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°), entropy (S°), and Gibbs free energy of formation (ΔGf°). explorationpub.comnist.gov These properties are calculated based on the optimized molecular geometry and vibrational frequencies. The thermal corrections to the electronic energy are obtained from the vibrational analysis, which includes the zero-point vibrational energy (ZPVE). explorationpub.com These theoretical predictions are valuable for understanding the stability of a compound and for predicting the thermodynamics of chemical reactions in which it may be involved. For instance, the calculated enthalpy of formation can be compared with experimental values, where available, to assess the accuracy of the computational method. nist.gov

Computational Studies of Reaction Mechanisms and Transition States

While specific computational studies on the reaction mechanisms and transition states of this compound are not extensively available in publicly accessible literature, the reactivity of this α-keto acyl chloride can be inferred from theoretical investigations of analogous compounds, such as other acyl chlorides and α-keto carbonyl derivatives. Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating reaction pathways, characterizing transition state structures, and predicting the energetics of chemical transformations. jlu.edu.cn

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. nih.gov This reaction can proceed through two main mechanisms: a direct, one-step concerted SN2-like mechanism or a two-step tetrahedral addition-elimination mechanism. nih.gov Computational studies on various acyl chlorides have shown that the preferred mechanism can be influenced by the nature of the nucleophile, the solvent, and the substituents on the acyl group. mdpi.com

For this compound, the presence of the α-keto group introduces additional complexity and reactivity compared to simple alkanoyl chlorides. The two adjacent carbonyl groups are highly electrophilic, making the molecule susceptible to nucleophilic attack at both the acyl chloride carbonyl carbon and the ketone carbonyl carbon.

A plausible reaction mechanism, based on studies of similar compounds, involves the formation of a tetrahedral intermediate. nih.gov In a reaction with a nucleophile (Nu), the initial attack would likely occur at the more electrophilic acyl chloride carbon.

Hypothesized Reaction Pathway: Nucleophilic Acyl Substitution

The generally accepted mechanism for nucleophilic acyl substitution on an acyl chloride proceeds as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon of the acyl chloride.

Formation of a Tetrahedral Intermediate: This leads to the formation of a transient, high-energy tetrahedral intermediate.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group. nih.gov

Computational studies on related α-ketoacyl peptides have indicated that the α-carbonyl group can have a catalytic effect on the hydrolysis of the adjacent amide bond, suggesting an enhanced reactivity. nih.gov The stability of these molecules was also found to be influenced by the inductive effects of the side chains. nih.gov For this compound, the isopropyl group ((CH₃)₂CH-) would exert a +I (positive inductive) effect, which could slightly reduce the electrophilicity of the adjacent carbonyl carbon compared to a less substituted α-keto acyl chloride.

The transition states in these reactions are typically characterized by the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-chlorine bond. DFT calculations can provide detailed geometric parameters of these transition states, such as bond lengths and angles, as well as their vibrational frequencies, which confirm them as true saddle points on the potential energy surface.

Below is an interactive data table summarizing the hypothesized key stages and intermediates in the reaction of this compound with a generic nucleophile (Nu-), based on general principles of nucleophilic acyl substitution.

| Reaction Stage | Description | Key Structural Features of Intermediate/Transition State |

| Reactants | This compound and Nucleophile (Nu⁻) | Planar carbonyl group (C=O) of the acyl chloride. |

| Transition State 1 (TS1) | Nucleophilic attack on the acyl chloride carbonyl carbon. | Partial bond formation between Nu and the carbonyl C. Elongated C=O bond. Partial negative charge on the oxygen atom. |

| Tetrahedral Intermediate | Formation of a tetrahedral carbon center. | Sp³ hybridized carbon. Fully formed Nu-C bond. Single C-O⁻ bond. C-Cl bond still intact. |

| Transition State 2 (TS2) | Elimination of the chloride ion. | Partial reformation of the C=O double bond. Elongated C-Cl bond. |

| Products | Acyl-substituted product and Chloride ion (Cl⁻) | Planar C=O group in the new product. |

Further computational investigations could explore the competitive nucleophilic attack at the ketonic carbonyl group. This could potentially lead to different reaction pathways, such as a Perkow-type reaction in the presence of phosphite (B83602) nucleophiles, a mechanism that has been computationally studied for compounds like chloroacetone. researchgate.net Such studies would involve calculating the activation barriers for both pathways to determine the most likely reaction product under specific conditions.

The influence of catalysts, such as Lewis acids or nucleophilic catalysts like pyridine (B92270), on the reaction mechanism could also be a subject of computational study. These catalysts are known to activate the acyl chloride, lowering the activation energy of the nucleophilic attack.

Environmental Chemical Perspectives on Degradation and Fate

Chemical Degradation Pathways (e.g., hydrolysis)

The most significant chemical degradation pathway for 3-Methyl-2-oxobutanoyl chloride is hydrolysis. Acyl chlorides are among the most reactive carboxylic acid derivatives and react readily with water. wikipedia.org This reaction is a type of nucleophilic acyl substitution, specifically an addition-elimination reaction. chemistrystudent.com

The process begins with a nucleophilic attack on the electron-deficient carbonyl carbon of the acyl chloride by a water molecule. chemguideforcie.co.uk This is facilitated by the presence of two highly electronegative atoms, oxygen and chlorine, bonded to the carbonyl carbon, which polarizes the carbon atom, making it susceptible to attack. savemyexams.com The initial addition of water forms an unstable tetrahedral intermediate. chemistrystudent.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group. A proton is then transferred from the oxonium ion to the chloride ion, yielding the final products: a carboxylic acid and hydrogen chloride. chemguideforcie.co.uk

In the case of this compound, hydrolysis results in the formation of 3-methyl-2-oxobutanoic acid and hydrogen chloride. The reaction is typically vigorous and exothermic, occurring rapidly upon contact with water, including atmospheric moisture. chemguideforcie.co.uksciencemadness.org

Hydrolysis of this compound

| Reactant | Nucleophile | Major Products | Reaction Type |

|---|---|---|---|

| This compound | Water (H₂O) | 3-Methyl-2-oxobutanoic acid, Hydrogen chloride (HCl) | Nucleophilic Addition-Elimination |

Biotic Degradation Mechanisms and Environmental Half-Lives

3-Methyl-2-oxobutanoic acid, also known as α-ketoisovaleric acid, is a known metabolite in various organisms, including the bacterium Escherichia coli, where it serves as a precursor in the biosynthesis of pantothenic acid (Vitamin B5). medchemexpress.comnih.gov The existence of this compound within established metabolic pathways suggests its susceptibility to biodegradation by microorganisms in the environment. nih.goviarc.fr

While specific studies on the biodegradation of this compound are absent, research on other organochlorine compounds, such as pesticides, indicates that microorganisms have evolved various mechanisms to break them down. These processes include hydrolysis, oxidation, reduction, and dehalogenation, carried out by enzymes like oxidoreductases and hydrolases. proquest.comfrontiersin.org Microbial consortia, as well as individual bacterial and fungal strains (e.g., Pseudomonas, Aspergillus, Fusarium), have demonstrated the ability to degrade complex organochlorine molecules. researchgate.netbbrc.in It is plausible that similar enzymatic processes could act on the hydrolysis product, 3-methyl-2-oxobutanoic acid, breaking it down into smaller molecules that can be integrated into microbial metabolic cycles. For instance, studies have shown that bacteria can degrade acyl-homoserine lactones, indicating the presence of enzymes capable of cleaving acyl chains. nih.gov

Given the rapid, abiotically driven hydrolysis, the concept of a traditional environmental half-life for this compound is less relevant than the rate of its chemical transformation. The persistence and ultimate fate in the environment would then depend on the biodegradation of 3-methyl-2-oxobutanoic acid.

General Microbial Degradation of Organochlorine Compounds

| Degradation Process | Key Enzymes (Examples) | Example Microorganisms |

|---|---|---|

| Hydrolysis | Hydrolases | Flavobacterium sp. |

| Oxidation | Oxidoreductases (e.g., peroxidases, monooxygenases) | Pseudomonas fluorescens, Ganoderma lucidum |

| Dehalogenation | Dehalogenases | Various soil and water bacteria |

| Reduction | Reductases | Various anaerobic bacteria |

Q & A

Q. What are the recommended synthetic routes for 3-methyl-2-oxobutanoyl chloride, and how can reaction conditions be optimized for academic-scale preparation?

- Methodological Answer: The most common synthesis starts with 3-methyl-2-oxobutanoic acid (CAS 759-05-7), which is treated with chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Optimization involves:

- Temperature Control: Maintain 0–5°C during reagent addition to minimize side reactions (e.g., acid chloride decomposition).

- Solvent Selection: Use dry dichloromethane or tetrahydrofuran to ensure anhydrous conditions .

- Purification: Distillation under reduced pressure or precipitation as a sodium salt (e.g., via reaction with sodium bicarbonate) can isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of the α-ketoacyl chloride moiety (e.g., carbonyl signals at ~170–180 ppm in ¹³C NMR) .

- IR Spectroscopy: Detect characteristic C=O stretches (~1800 cm⁻¹ for the acid chloride) and absence of -OH bands from residual acid .

- Mass Spectrometry: ESI-MS or GC-MS can verify molecular ion peaks (e.g., [M+H]⁺ at m/z 135.03) and rule out impurities .

Q. What handling precautions are critical for this compound in laboratory settings?

- Methodological Answer:

- Moisture Sensitivity: Store under inert gas (argon/nitrogen) in sealed, desiccated containers to prevent hydrolysis to 3-methyl-2-oxobutanoic acid .

- Reactivity Mitigation: Use cold traps during distillation and avoid contact with protic solvents (e.g., water, alcohols) to suppress exothermic decomposition .

Advanced Research Questions

Q. How can researchers analyze and mitigate unexpected byproducts in reactions involving this compound?

- Methodological Answer:

- Byproduct Identification: Use LC-MS or HPLC to detect intermediates like 3-methyl-2-oxobutanoic acid (hydrolysis product) or ester derivatives (from solvent interactions). For example, ethyl esters may form if ethanol residues are present .

- Mitigation Strategies: Pre-dry solvents (molecular sieves) and reagents, and monitor reaction progress via TLC to terminate before side reactions dominate .

Q. What computational approaches are effective in predicting the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer:

- DFT Calculations: Model transition states to predict regioselectivity (e.g., acylation at oxygen vs. nitrogen nucleophiles).

- Molecular Docking: Study interactions with enzymatic active sites if the compound is used in bioconjugation (e.g., peptide synthesis) .

- Solvent Effects Simulation: Use COSMO-RS to optimize solvent choice for reaction efficiency .

Q. How can contradictory stability data for this compound under varying storage conditions be resolved?

- Methodological Answer:

- Controlled Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) with periodic NMR/IR analysis to quantify hydrolysis rates .

- Comparative Analysis: Contrast sodium salt stability (hygroscopic but less reactive) with the free acid chloride, as salt formation may reduce decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.